molecular formula C16H20N4O B2451668 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 899737-03-2

3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2451668
CAS No.: 899737-03-2
M. Wt: 284.363
InChI Key: PDDSRJYNNJFSLF-UHFFFAOYSA-N
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Description

3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the class of triazine derivatives This compound is characterized by the presence of an allylamino group, an isopropylbenzyl group, and a triazinone core

Scientific Research Applications

3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines or guanidines with nitriles under acidic or basic conditions.

    Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution reactions using allylamine as the nucleophile.

    Attachment of the Isopropylbenzyl Group: The isopropylbenzyl group can be attached through alkylation reactions using 4-isopropylbenzyl halides or alcohols in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the allylamino or isopropylbenzyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature conditions.

    Substitution: Allylamine, 4-isopropylbenzyl halides, and suitable bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds.

Mechanism of Action

The mechanism of action of 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: Similar structure with a methyl group instead of an isopropyl group.

    3-(allylamino)-6-(4-ethylbenzyl)-1,2,4-triazin-5(4H)-one: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropylbenzyl group may influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

6-[(4-propan-2-ylphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-4-9-17-16-18-15(21)14(19-20-16)10-12-5-7-13(8-6-12)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDSRJYNNJFSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332030
Record name 6-[(4-propan-2-ylphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899737-03-2
Record name 6-[(4-propan-2-ylphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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